molecular formula C20H15N3O3S B2743291 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide CAS No. 2034525-74-9

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide

Cat. No.: B2743291
CAS No.: 2034525-74-9
M. Wt: 377.42
InChI Key: BTDAGSMTKFEPKU-UHFFFAOYSA-N
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Description

5-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group. The isoxazole’s 5-position is occupied by a phenyl group, while the benzyl moiety at the carboxamide nitrogen is further modified with a thiazol-2-yloxy substituent at the para position. The thiazole and isoxazole rings are pharmacologically significant due to their electron-rich nature and ability to engage in hydrogen bonding, which may enhance target binding affinity.

Properties

IUPAC Name

5-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(17-12-18(26-23-17)15-4-2-1-3-5-15)22-13-14-6-8-16(9-7-14)25-20-21-10-11-27-20/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDAGSMTKFEPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide. Research indicates that derivatives of thiazole and isoxazole exhibit promising antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types.

Case Study: Hybrid Antimicrobials
A study synthesized several derivatives combining thiazole and sulfonamide groups, revealing potent antibacterial activity. For instance, compounds with specific substitutions showed significant inhibition zones against Escherichia coli and Staphylococcus aureus:

CompoundConcentration (mM)Zone of Inhibition (mm)
5a8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6

These findings suggest that structural modifications can enhance the antibacterial efficacy of these compounds .

Antitubercular Activity

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis, particularly in the context of increasing drug resistance.

Case Study: Antitubercular Agents
A series of substituted thiazoles were studied for their ability to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis. Two specific analogues demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) indicating their potential as effective antitubercular agents:

Compound NameMIC (µg/mL)
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideLow values indicating high efficacy
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideLow values indicating high efficacy

These compounds were designed based on structure-activity relationship insights, emphasizing the importance of rational design in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Reference
5-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide (Target) Isoxazole-3-carboxamide 5-Phenyl, 4-(thiazol-2-yloxy)benzyl Hypothesized mPTP inhibition (based on isoxazole analogues)
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (Compound 1, Evid. 2) Isoxazole-3-carboxamide 5-(3-Hydroxyphenyl), N-(3,4,5-trimethoxyphenyl) mPTP inhibition in isolated mouse liver mitochondria
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-Methyl, 3-(5-methylthiophen-2-yl), N-(4-diethylaminophenyl) Synthetic intermediate; potential CNS activity (structure suggests blood-brain barrier penetration)
5-(4-(Dimethylcarbamoyl)-3-hydroxyphenyl)-N-...isoxazole-3-carboxamide (Compound 3, Evid. 4) Isoxazole-3-carboxamide Complex ENL-targeting substituents (thiazole, pyrrolidine, morpholine derivatives) ENL degradation; anticancer activity via transcriptional suppression
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide 4-(Morpholinomethyl)phenyl, bis-benzyloxy phenyl Unknown (structural similarity suggests kinase or protease inhibition potential)

Key Comparative Insights

  • Thiazole vs. Morpholine Substituents: The thiazol-2-yloxy group in the target compound may confer stronger π-π stacking interactions with aromatic residues in biological targets compared to the morpholinomethyl group in ’s compound. However, morpholine derivatives often improve aqueous solubility, which could enhance pharmacokinetics .
  • Activity in Mitochondrial Pathways : Compound 1 () and the target compound share an isoxazole-3-carboxamide core, but the trimethoxyphenyl group in Compound 1 enhances mitochondrial permeability, as evidenced by its calcium retention capacity (CRC) in HeLa cells. The thiazole substituent in the target may alter mitochondrial targeting efficiency .
  • Synthetic Complexity : Compound 3 () employs advanced coupling agents (EDCI/HOAt) and multi-step protocols, suggesting that the target compound’s synthesis may require similar strategies to incorporate the thiazol-2-yloxybenzyl group .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 5-phenyl group in isoxazole derivatives is critical for maintaining planar geometry, facilitating interactions with hydrophobic pockets in target proteins. Substitution at the benzyl position (e.g., thiazol-2-yloxy vs. morpholinomethyl) modulates selectivity. For example, thiazole-containing compounds may exhibit stronger binding to ATP-binding pockets in kinases .
  • Biological Performance: Compound 1 () demonstrates CRC enhancement at 10 μM, while the target compound’s activity remains uncharacterized. Comparative studies are needed to assess potency differences .

Data Tables

Table 1: Substituent Effects on Activity

Substituent Position Target Compound Analogues (e.g., Compound 1) Impact on Activity
Isoxazole 5-position Phenyl 3-Hydroxyphenyl (Compound 1) Hydroxyl groups may enhance solubility but reduce membrane permeability.
Benzyl N-substituent 4-(Thiazol-2-yloxy)benzyl 3,4,5-Trimethoxyphenyl (Compound 1) Methoxy groups improve mitochondrial targeting; thiazole may favor kinase inhibition.

Biological Activity

5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring, a thiazole moiety, and a phenyl group. Its structural formula can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

The biological activity of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide is believed to stem from its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Antitubercular Properties : Recent studies indicate that derivatives of isoxazole compounds exhibit significant activity against Mycobacterium tuberculosis, particularly in resistant strains. The compound's structural features may enhance its ability to penetrate bacterial membranes and evade efflux mechanisms.

Antimicrobial Efficacy

A study reported the antimicrobial activity of related thiazole derivatives, which may provide insights into the potential efficacy of 5-phenyl-N-(4-(thiazol-2-yloxy)benzyl)isoxazole-3-carboxamide. The following table summarizes the zone of inhibition (ZOI) against various bacterial strains:

CompoundConcentration (mM)ZOI (mm) E. coliZOI (mm) S. aureusZOI (mm) B. subtilisZOI (mm) S. epidermidis
5a810.5896
47.5787
27.56
17

This data indicates that compounds with similar structures may exhibit effective antibacterial properties, suggesting a potential for further development in this area .

Antitubercular Activity

In a study focused on antitubercular agents, it was found that certain isoxazole derivatives displayed significant inhibitory activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) as low as 6.25μg/mL6.25\,\mu g/mL. This suggests that modifications to the isoxazole structure can lead to enhanced antitubercular efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

  • Substituent Effects : The presence of bulky groups or electron-withdrawing substituents on the phenyl or thiazole rings can enhance antimicrobial potency.
  • Linker Variations : Modifications in the benzyl linker connecting the thiazole to the isoxazole influence both solubility and permeability across bacterial membranes.

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for their antibacterial properties. Compounds with specific substitutions showed enhanced activity against multi-drug resistant strains, highlighting the potential for further exploration of similar structures .
  • Antitubercular Research : Investigations into substituted N-phenyl-isoxazole derivatives revealed promising results against various M. tuberculosis strains, suggesting that structural modifications could lead to new therapeutic options for treating tuberculosis .

Q & A

Q. How can researchers address low yield in large-scale synthesis?

  • Methodology :
  • Flow Chemistry : Optimize continuous flow reactors to control exothermic reactions and improve mixing efficiency .
  • Membrane Separation : Employ nanofiltration or reverse osmosis to isolate intermediates with high purity .

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